molecular formula C4H12ClNO2 B3058452 Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride CAS No. 89541-41-3

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride

Cat. No.: B3058452
CAS No.: 89541-41-3
M. Wt: 141.6 g/mol
InChI Key: RCDZRJDWZBNHOH-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is a chemical compound with the molecular formula C4H12ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its reactivity and versatility in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-ethoxyethanol in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions can produce amines .

Scientific Research Applications

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can interact with molecular targets such as proteins and nucleic acids, leading to modifications that affect their function and activity. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride include:

Uniqueness

This compound is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

O-(2-ethoxyethyl)hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-2-6-3-4-7-5;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDZRJDWZBNHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546789
Record name O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89541-41-3
Record name O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 2
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 3
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 4
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 5
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride
Reactant of Route 6
Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride

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